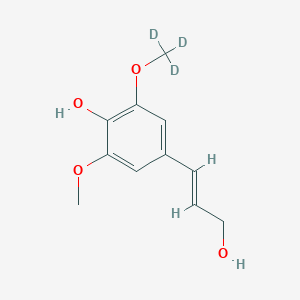
Sinapyl alcohol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, which is an organic compound structurally related to cinnamic acid. It is biosynthesized via the phenylpropanoid biochemical pathway, with sinapaldehyde as its immediate precursor. Sinapyl alcohol is one of the monolignols, which are precursors to lignin or lignans . The deuterated version, this compound, is often used in scientific research to trace and study the metabolic pathways and reactions involving sinapyl alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sinapyl alcohol-d3 typically involves the deuteration of sinapyl alcohol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and it is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions
Sinapyl alcohol-d3 undergoes various chemical reactions, including:
Oxidation: Sinapyl alcohol can be oxidized to sinapaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Sinapyl alcohol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sinapaldehyde.
Reduction: Sinapyl alcohol.
Substitution: Sinapyl esters or ethers.
科学的研究の応用
Bioimaging and Lignification Studies
Sinapyl alcohol is a key monolignol in the biosynthesis of lignin, a crucial component of plant cell walls. Recent studies have utilized sinapyl alcohol-d3 in Electron Paramagnetic Resonance (EPR) imaging to investigate lignification processes in plants.
- EPR Imaging : The application of this compound allows researchers to visualize the incorporation of monolignols into the lignin polymer during cell wall formation. Using TEMPO-based probes, researchers can ligate these probes to this compound, facilitating the study of lignin biosynthesis through EPR spectroscopy. This method enhances our understanding of how plants strengthen their cell walls and respond to environmental stresses .
Therapeutic Potential
Sinapyl alcohol and its derivatives have been studied for their potential therapeutic effects, particularly concerning anti-inflammatory and antioxidant activities.
- Anti-inflammatory Effects : Research has demonstrated that sinapyl alcohol exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
- Antioxidant Activity : Sinapyl alcohol also displays antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in developing treatments for diseases where oxidative damage is a contributing factor .
Material Science Applications
The unique chemical structure of this compound makes it valuable in material science, especially in the development of bio-based materials.
- Biocomposites : this compound can be used as a precursor for synthesizing lignin-based biocomposites. These materials are gaining attention for their sustainability and mechanical properties, which are essential for applications in packaging and construction .
Case Study 1: Lignification in Arabidopsis
A study used this compound to track lignin deposition in Arabidopsis thaliana. By employing EPR imaging techniques, researchers could visualize the dynamics of lignification under various stress conditions, providing insights into plant resilience mechanisms.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that sinapyl alcohol significantly reduced pro-inflammatory cytokine production in macrophages. This effect was attributed to its ability to modulate signaling pathways involved in inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Bioimaging | Visualization of lignin biosynthesis using EPR imaging | Enhanced understanding of plant cell wall formation |
| Therapeutics | Anti-inflammatory and antioxidant properties | Potential for drug development against inflammation |
| Material Science | Development of lignin-based biocomposites | Sustainable alternatives for traditional materials |
作用機序
Sinapyl alcohol-d3 exerts its effects through its incorporation into lignin biosynthesis. The compound is converted into sinapyl alcohol by the enzyme sinapyl alcohol dehydrogenase (SAD). This enzyme catalyzes the reduction of sinapaldehyde to sinapyl alcohol, which is then polymerized into lignin. The deuterium atoms in this compound allow researchers to trace its incorporation and study the lignification process in detail .
類似化合物との比較
Similar Compounds
Coniferyl alcohol: Another monolignol involved in lignin biosynthesis.
p-Coumaryl alcohol: A monolignol that is a precursor to lignin.
Sinapinic acid: A related compound in the phenylpropanoid pathway.
Uniqueness
Sinapyl alcohol-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
213.24 g/mol |
IUPAC名 |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |
InChIキー |
LZFOPEXOUVTGJS-VGIDZVCYSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















